REACTION_CXSMILES
|
C([C:4]1[C:12]([O:13][CH2:14][CH:15]=[CH2:16])=[CH:11][C:10]([O:17][CH2:18][CH:19]=[CH2:20])=[CH:9][C:5]=1[C:6]([O-])=[O:7])=CC.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.Cl>C(OCC)C.O>[CH2:18]([O:17][C:10]1[CH:9]=[C:5]([CH:4]=[C:12]([O:13][CH2:14][CH:15]=[CH2:16])[CH:11]=1)[CH2:6][OH:7])[CH:19]=[CH2:20] |f:1.2.3.4.5.6|
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Name
|
2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate
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Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
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C(=CC)C1=C(C(=O)[O-])C=C(C=C1OCC=C)OCC=C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with diethyl ether (50 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases washed with water (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C(CO)C=C(C1)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |